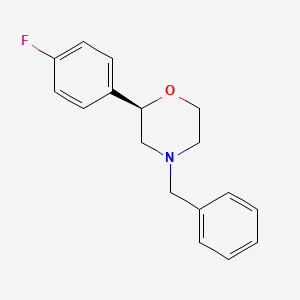
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms The compound this compound is characterized by the presence of a benzyl group and a 4-fluorophenyl group attached to the morpholine ring
Méthodes De Préparation
The synthesis of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of (2R)-2-(4-fluorophenyl)morpholine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine.
For example, the oxidation of this compound with potassium permanganate can yield the corresponding ketone derivative. Similarly, reduction with lithium aluminum hydride can produce the corresponding alcohol.
Applications De Recherche Scientifique
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential therapeutic agent due to its ability to interact with specific molecular targets. The compound’s unique structure allows it to bind to certain receptors and enzymes, making it a candidate for drug development.
In materials science, this compound has been explored for its use in the synthesis of fluorescent probes. These probes are valuable tools in biomedical research, environmental monitoring, and food safety due to their high sensitivity and selectivity .
Mécanisme D'action
The mechanism of action of (2R)-4-benzyl-2-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine can be compared with other morpholine derivatives, such as (2R)-2-(4-fluorophenyl)morpholine and (2R,3S)-2-(®-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine. These compounds share similar structural features but differ in the substituents attached to the morpholine ring.
The presence of the benzyl group in this compound distinguishes it from other derivatives and contributes to its unique chemical and biological properties.
Propriétés
Numéro CAS |
920802-09-1 |
|---|---|
Formule moléculaire |
C17H18FNO |
Poids moléculaire |
271.33 g/mol |
Nom IUPAC |
(2R)-4-benzyl-2-(4-fluorophenyl)morpholine |
InChI |
InChI=1S/C17H18FNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
Clé InChI |
UVNKZRUDJYONQQ-KRWDZBQOSA-N |
SMILES isomérique |
C1CO[C@@H](CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
SMILES canonique |
C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


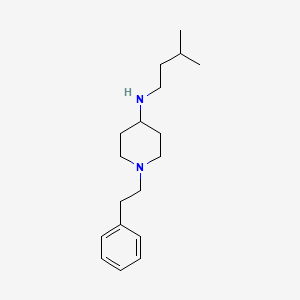

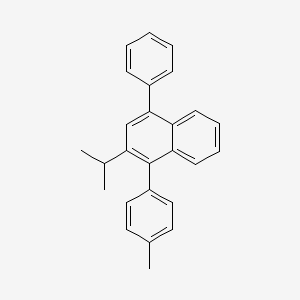
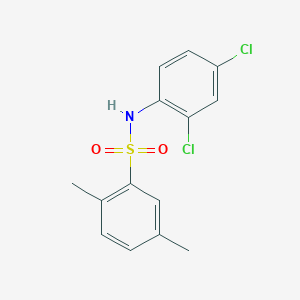
![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12635137.png)
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
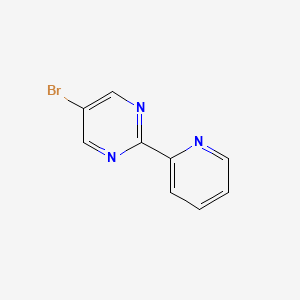
![(R)-tert-butyl 8-(3,5-difluorophenyl)-10-oxo-9-(2-oxo-2-((R)-2'-oxo-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridine]-5-ylaMino)ethyl)-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12635160.png)
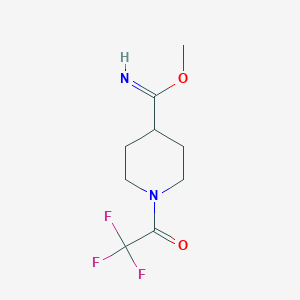
![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
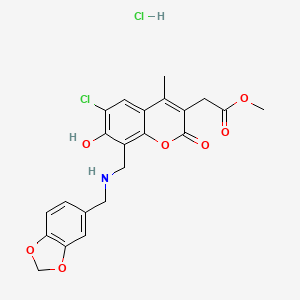
![2-[(5E)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12635194.png)
![Methyl 4-morpholin-4-yl-2-phenylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635201.png)
